molecular formula C8H11NO B1269045 3-(Ethylamino)phenol CAS No. 621-31-8

3-(Ethylamino)phenol

Cat. No. B1269045
CAS RN: 621-31-8
M. Wt: 137.18 g/mol
InChI Key: TVKZDKSHNITMRZ-UHFFFAOYSA-N
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Description

3-(Ethylamino)phenol is part of a broader class of organic compounds featuring an ethylamino group attached to a phenol molecule. This structural configuration suggests a molecule with potential for interesting chemical reactions, physical properties, and applications in various fields such as materials science, pharmaceuticals (excluding drug use and dosage), and organic synthesis.

Synthesis Analysis

The synthesis of related polyamino-phenolic compounds involves combining diethylenetriamine subunits with phenolic spacers. For example, the synthesis of ligands with similar structures to 3-(Ethylamino)phenol has been reported, highlighting methodologies that could potentially apply to 3-(Ethylamino)phenol's synthesis (Ambrosi et al., 2003).

Molecular Structure Analysis

Molecular structure characterization of closely related compounds involves spectroscopic techniques like X-ray diffraction, IR, and UV/Vis spectroscopy. These methods have been used to determine the geometry, bond lengths, and angles, providing a detailed view of the molecular structure which can be crucial for understanding the reactivity and properties of 3-(Ethylamino)phenol (Albayrak & Frank, 2010).

Scientific Research Applications

1. Coordination Properties and Metal Ion Complexation

3-(Ethylamino)phenol derivatives have been explored for their coordination properties with metal ions. Studies have shown that compounds like 2,6-bis{[bis-(2-aminoethyl)ethylamino]methyl}phenol, a similar derivative, exhibit significant coordination behavior and form stable mono- and dinuclear complexes with metal ions like Cu(II), Zn(II), and Cd(II). This coordination property is crucial for applications in areas such as catalysis and material science (Ambrosi et al., 2003).

2. Fluorescent Probes for pH Measurement

Derivatives of 3-(Ethylamino)phenol, such as N-ethylamino)phenol (NEAP) compounds, have been modified to create pH-sensitive probes. These probes are valuable for measuring intracellular pH, providing critical information in biological and medical research. They exhibit pH sensitivity in the physiological range and show minimal interaction with other physiological ions, making them suitable for accurate and specific measurements (Rhee, Levy, & London, 1995).

3. Electronic and Opto-Electronic Applications

Novel polyaminophenols, which are derivatives of 3-(Ethylamino)phenol, have been synthesized for use in electronic, opto-electronic, and photovoltaic applications. These derivatives, due to their polyconjugated structures, show promising properties such as thermal degradation, electrical conductivity, and fluorescent properties, making them potential candidates for use in these technologically advanced fields (Kaya & Aydın, 2011).

4. Chemosensors for Metal Ions

3-(Ethylamino)phenol derivatives have been utilized in the development of fluorescent chemosensors, particularly for metal ions like Zn(II). These chemosensors exhibit changes in fluorescence in the presence of specific metal ions, which can be valuable for detecting and quantifying these ions in various environmental and biological samples. Such applications are essential in environmental monitoring and biomedical diagnostics (Ambrosi et al., 2009).

5. Development of Phenolic Emulsifiers

3-(Ethylamino)phenol derivatives have been investigated for their use in developing phenolic emulsifiers. These emulsifiers are crucial in applications like road maintenance, where they are used in emulsified asphalt for micro-surfacing. The performance of these emulsifiers, such as extended mixing time and satisfactory cohesion torque, meets the International Slurry Surfacing Association (ISSA) standard, indicating their effectiveness in this field (Liu, Chen, Hong, & Liu, 2015).

6. Bio-composites for Wound Healing

3-(Ethylamino)phenol derivatives have been incorporated into bio-composites for wound healing applications. These bio-composites, developed with poly(3-hydroxybutyrate) and ethyl cellulose, show antibacterial and biocompatible properties, making them suitable for infection-free wound healing. The degradation rate in soil and cytocompatibility with human skin cells highlight their potential in biomedical applications (Iqbal et al., 2015).

Safety And Hazards

3-(Ethylamino)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-(ethylamino)phenol
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InChI

InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3
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InChI Key

TVKZDKSHNITMRZ-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC(=CC=C1)O
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Molecular Formula

C8H11NO
Record name 3-ETHYLAMINOPHENOL
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DSSTOX Substance ID

DTXSID6025270
Record name 3-Ethylaminophenol
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Molecular Weight

137.18 g/mol
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Physical Description

3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992)
Record name 3-ETHYLAMINOPHENOL
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Boiling Point

349 °F at 12 mmHg (NTP, 1992)
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
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Product Name

3-(Ethylamino)phenol

CAS RN

621-31-8
Record name 3-ETHYLAMINOPHENOL
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Record name 3-Ethylaminophenol
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Record name 3-ethylaminophenol
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Melting Point

144 °F (NTP, 1992)
Record name 3-ETHYLAMINOPHENOL
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Synthesis routes and methods I

Procedure details

A 1.0 M solution of borane-methyl sulfide in dichloromehtane (275 ml) was added dropwise to a solution of 3-acetamidophenol (161 g) in THF (800 ml) over about 1 to 2 hours. The mixture was heated to reflux temperature for about 4 hours and was then poured slowly into methanol (1 liter). The solvent was evaporated to a heavy syrup, which deposited crystals on cooling and scratching. The solid was collected by filtration and redissolved in methanol. Evaporation and recrystallization as above gave a 74% yield of the compound.
[Compound]
Name
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Quantity
0 (± 1) mol
Type
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Quantity
161 g
Type
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Reaction Step One
Name
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800 mL
Type
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Reaction Step One
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1 L
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

To a solution of 161 g of 3-acetamidophenol in 800 ml of tetrahydrofuran was added dropwise over 1-2 hr 275 ml of a 1.0M solution of borane-methyl sulfide in dichloromethane. The reaction was heated to reflux 4-5 hr and then poured slowly into 1 l of methanol. The solvent was evaporated to a heavy syrup which deposited crystals on cooling and scratching. The solid was collected by filtration and redisolved in methanol. Evaporation and crystallization as above gave a 74% yield of 3-(ethylamino) phenol.
Quantity
161 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Sajiki, T Ikawa, K Hirota - Organic process research & …, 2005 - ACS Publications
… The ratio of the 3-ethylamino phenol (7), 3-(ethylamino)-2-cyclohexen-1-one (8), and 3-amino-2-cyclohexen-1-one (1) was confirmed by 1 H NMR of the crude mixture in CDCl 3 . …
Number of citations: 13 pubs.acs.org
Y Wang, X Lv, W Guo - Dyes and Pigments, 2017 - Elsevier
Based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine, a novel fluorescent probe for hydrogen sulfide was designed and synthesized, which contains 5 (6)-carboxy-…
Number of citations: 37 www.sciencedirect.com
Y Zhang, J Wang, W Sun, H Yu, S An, HY Wang… - Dyes and Pigments, 2023 - Elsevier
Increasing interest has been noted in photosensitizer design. Currently, most small molecular photosensitizers have several drawbacks, including limited penetration depth and …
Number of citations: 5 www.sciencedirect.com
MIPS Leitão, BR Raju, S Naik, PJG Coutinho… - Tetrahedron …, 2016 - Elsevier
A set of four new benzo[a]phenoxazinium chlorides possessing ethyl, propyl, decyl and tetradecyl groups at the 9-amino function of the heterocycle along with a propyl group at the 5-…
Number of citations: 12 www.sciencedirect.com
CF Huebner, V Tsyalkovsky, Y Bandera, MK Burdette… - Nanoscale, 2015 - pubs.rsc.org
A nonconjugated methacrylate terpolymer containing carbazole moieties (electron donors), 1,3,4-oxadiazole moieties (electron acceptors), and Coumarin-6 in the pendant groups was …
Number of citations: 11 pubs.rsc.org
S Yamazaki, L Tsai, TC Stadtman - Biochemistry, 1982 - ACS Publications
Shigeko Yamazaki,* L. Tsai, and Thressa C. Stadtman abstract: The 8-hydroxy-5-deazaflavin-dependent NADP+ reductase from Methanococcus vannielii was examined for its ability to …
Number of citations: 25 pubs.acs.org
TP Hemachandra - 2021 - search.proquest.com
The dynamic covalent nature of the boron-nitrogen bond of oxazaboroles and diazaboroles was investigated to gain insight into the differences in stability and the kinetics of exchange. …
Number of citations: 2 search.proquest.com
AH Gemeay, ME El-Halwagy, AS Elsherbiny… - … Science and Pollution …, 2021 - Springer
The study describes the loading of the quartz SiO 2 nanoparticles (NPs) with (3-aminopropyl)triethoxysilane (APTES) linker with simultaneous lengthening of the linker through the …
Number of citations: 12 link.springer.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
D Madea, M Martínek, L Muchova, J Vana… - The Journal of …, 2020 - ACS Publications
Carbon monoxide (CO) is a cell-signaling molecule (gasotransmitter) produced endogenously by oxidative catabolism of heme, and the understanding of its spatial and temporal …
Number of citations: 22 pubs.acs.org

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